5-Chloro-4-methoxysalicylaldehyde

Antifungal Candida albicans Structure-Activity Relationship

This compound is a differentiated salicylaldehyde scaffold with a 5-chloro and 4-methoxy substitution pattern. Evidence confirms its >30-fold higher potency against *C. albicans* (MIC 1.6 μg/mL) versus the 5-chloro analog, and proven utility in generating bioactive Schiff bases. For targeted antifungal research or synthetic libraries, this specific substitution pattern is critical for reproducible activity. Order high-purity material for advanced hit-to-lead studies.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 89938-56-7
Cat. No. B1455506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-methoxysalicylaldehyde
CAS89938-56-7
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)O)C=O)Cl
InChIInChI=1S/C8H7ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3
InChIKeyZZMHVBPSRKMWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-methoxysalicylaldehyde (CAS 89938-56-7): A Halogenated Salicylaldehyde Building Block with Documented Antimicrobial Potential and Defined Crystallographic Identity


5-Chloro-4-methoxysalicylaldehyde (CAS 89938-56-7), systematically named 5-chloro-2-hydroxy-4-methoxybenzaldehyde, is a substituted salicylaldehyde derivative characterized by the presence of a chloro substituent at the 5-position and a methoxy group at the 4-position of the aromatic ring . It belongs to a class of compounds recognized for their pronounced antimicrobial properties [1]. This compound is a crystalline solid with a reported melting point range of 122–126 °C and a predicted boiling point of 299.2±35.0 °C . Its chemical structure, featuring both aldehyde and phenolic hydroxyl functionalities, facilitates its primary role as a versatile precursor in the synthesis of Schiff bases and other biologically active molecules . The solid-state structure has been unambiguously determined by single-crystal X-ray diffraction, confirming its molecular geometry and intermolecular hydrogen-bonding network [2].

5-Chloro-4-methoxysalicylaldehyde (CAS 89938-56-7): Why Substitution with In-Class Analogs Carries Verifiable Performance Risk


In the realm of substituted salicylaldehydes, the specific pattern and nature of ring substituents are not merely structural nuances; they are critical determinants of biological activity. Systematic structure-activity relationship (SAR) studies have unequivocally demonstrated that antimicrobial potency, microbial spectrum, and even the manifestation of activity in different assay formats are exquisitely sensitive to the number, type, and position of substituents [1]. For instance, while halogenation generally enhances activity against yeasts like *Candida albicans*, the effect is not uniform across all microbes, and the addition of a second substituent (e.g., a methoxy group) can dramatically alter the activity profile compared to a mono-substituted analog [1]. Furthermore, differences in physical properties, such as crystallinity and hydrogen-bonding capability confirmed by X-ray diffraction, can impact downstream synthetic reproducibility and purification [2]. Therefore, substituting 5-Chloro-4-methoxysalicylaldehyde with a closely related analog (e.g., 5-chlorosalicylaldehyde or 4-methoxysalicylaldehyde) carries a verifiable risk of obtaining a different antimicrobial profile, altered chemical reactivity in subsequent derivatization steps, or a product with divergent solid-state properties, which are quantified in the evidence below.

Quantitative Differentiators for 5-Chloro-4-methoxysalicylaldehyde (CAS 89938-56-7) Versus Closest Analogs and In-Class Candidates


Differential Antifungal Activity Against C. albicans: 5-Chloro-4-methoxysalicylaldehyde vs. Mono-Substituted Analogs

In a comprehensive study of 19 substituted salicylaldehydes, the addition of a 4-methoxy group to the 5-chloro scaffold significantly enhanced antifungal potency against *Candida albicans* compared to the mono-chlorinated analog [1]. The target compound, 5-Chloro-4-methoxysalicylaldehyde, achieved an MIC of 1.6 μg/mL against *C. albicans*, whereas 5-chlorosalicylaldehyde, lacking the 4-methoxy substituent, showed a substantially higher MIC of 50 μg/mL [1]. This represents a >30-fold improvement in potency attributable to the synergistic effect of the dual substitution pattern [1].

Antifungal Candida albicans Structure-Activity Relationship

Potent Antibacterial Activity Against S. aureus: Dual Substitution Advantage Over Parent and Mono-Substituted Analogs

The antibacterial activity of 5-Chloro-4-methoxysalicylaldehyde against *Staphylococcus aureus* demonstrates the pronounced advantage of its specific dual-substitution pattern over both the unsubstituted parent compound and mono-substituted analogs [1]. The target compound exhibited an MIC of 3.1 μg/mL, whereas unsubstituted salicylaldehyde was completely inactive (MIC >200 μg/mL), 5-chlorosalicylaldehyde showed weak activity (MIC = 100 μg/mL), and 4-methoxysalicylaldehyde had an MIC of 12.5 μg/mL [1]. The combination of 5-chloro and 4-methoxy substituents results in a >32-fold improvement over 5-chlorosalicylaldehyde and a 4-fold improvement over 4-methoxysalicylaldehyde [1].

Antibacterial Staphylococcus aureus Minimum Inhibitory Concentration

Demonstrated Fungicidal Character and Comparative Yeast Selectivity

Beyond MIC values, 5-Chloro-4-methoxysalicylaldehyde displays a fungicidal rather than merely fungistatic effect, as indicated by its low Minimal Fungicidal Concentration (MFC) [1]. Its MFC against *C. albicans* is 1.6 μg/mL, identical to its MIC, confirming its ability to kill the yeast at the same concentration that inhibits growth [1]. Furthermore, a comparative analysis across the studied panel reveals that this compound exhibits a pronounced selectivity for yeasts over bacteria, a trait that is not universally shared by all halogenated salicylaldehydes [1]. For example, while it is highly active against *C. albicans* (MIC 1.6 μg/mL) and *S. cerevisiae* (MIC 12.5 μg/mL), its activity against *E. coli* is markedly weaker (MIC 25 μg/mL) [1]. This contrasts with 3,5-dichlorosalicylaldehyde, which shows a more balanced antibacterial/antifungal profile (e.g., *C. albicans* MIC 3.1 μg/mL, *S. aureus* MIC 3.1 μg/mL) [1].

Fungicidal Yeast Selectivity Antifungal

Validated Crystallographic Identity Ensures Synthetic Reproducibility and Quality Control

The unambiguous determination of the crystal structure of 5-Chloro-4-methoxysalicylaldehyde via single-crystal X-ray diffraction provides a level of structural validation that is not available for many less-studied analogs [1]. The compound crystallizes in the triclinic space group P-1 with four independent molecules in the asymmetric unit, and its solid-state packing is stabilized by intermolecular O-H···O hydrogen bonds and π–π stacking interactions [1]. In contrast, the crystal structure of the widely used analog 5-chlorosalicylaldehyde (CAS 635-93-8) has not been reported in the Cambridge Structural Database, limiting the ability to verify its solid-state form and intermolecular interactions [2]. This structural data provides a definitive fingerprint (e.g., unit cell parameters, hydrogen-bonding motifs) that can be used for polymorph identification, batch-to-batch consistency checks, and troubleshooting during crystallization or formulation development [1].

Crystal Structure X-ray Diffraction Quality Control

Demonstrated Utility as a Precursor for High-Potency Schiff Base Antimicrobials

The compound's primary application is as a key aldehyde building block for generating Schiff base libraries with potent antimicrobial properties [1]. In a recent study, a Schiff base derived from 5-chlorosalicylaldehyde (the parent mono-substituted scaffold) exhibited a remarkable MIC of 0.0098 mg/mL (9.8 μg/mL) against *Proteus mirabilis*, an activity level that is on par with standard antibiotics [1]. While a direct comparison for the 4-methoxy derivative is not available, the established potency of the 5-chloro scaffold in generating such highly active derivatives underscores the value of this compound as a starting point for medicinal chemistry [1]. Furthermore, the additional 4-methoxy substituent on 5-Chloro-4-methoxysalicylaldehyde provides an extra site for potential intermolecular interactions (e.g., hydrogen bonding) in the final Schiff base product, which can be rationally exploited to modulate activity and selectivity [2].

Schiff Base Antibacterial Antifungal

Defined Physicochemical Profile Facilitates Predictable Handling and Formulation

The physicochemical properties of 5-Chloro-4-methoxysalicylaldehyde are well-defined, which is advantageous for reproducible laboratory handling and formulation. Its melting point range of 122–126 °C is significantly higher than that of 5-chlorosalicylaldehyde (100–103 °C) . This ~22 °C increase in melting point is indicative of stronger intermolecular forces in the solid state, likely due to the additional hydrogen-bonding capacity of the methoxy oxygen as confirmed by the crystal structure [1]. A higher melting point can translate to better thermal stability during storage and processing, as well as a reduced tendency for sublimation, which is a common issue with lower-melting aromatic aldehydes. The compound is recommended for storage at room temperature in a sealed, dry environment, with no special handling requirements beyond standard laboratory practice .

Physicochemical Properties Melting Point Storage Stability

Evidence-Backed Application Scenarios for 5-Chloro-4-methoxysalicylaldehyde (CAS 89938-56-7) in Drug Discovery and Materials Research


Lead Identification for Targeted Anti-Candida Therapeutics

This compound is a strong candidate for hit-to-lead programs aimed at developing novel antifungal agents against *Candida* species. Its low MIC (1.6 μg/mL) and corresponding MFC (1.6 μg/mL) against *C. albicans* demonstrate a potent, fungicidal effect that is >30-fold more potent than its 5-chloro analog [1]. This specific activity profile, combined with its observed yeast selectivity, supports its use as a scaffold for optimizing targeted antifungal therapies, as established by the comparative data in Section 3 [1].

Scaffold for Synthesis of Potent Antibacterial Schiff Bases

The aldehyde functionality is the primary reactive handle for generating Schiff base libraries. The validated potency of the 5-chloro scaffold in yielding Schiff bases with remarkable antibacterial activity (e.g., MIC of 9.8 μg/mL against *P. mirabilis*) confirms the value of this precursor [1][2]. The presence of the additional 4-methoxy substituent on this specific compound provides an extra functional group that can be exploited for modulating physicochemical properties or for additional interactions in the target binding site, offering a distinct advantage over the simpler 5-chlorosalicylaldehyde building block [2].

Synthesis of Crystalline Metal Complexes and Coordination Polymers

The compound's well-defined crystal structure and the presence of both phenolic hydroxyl and aldehyde oxygen atoms make it an excellent ligand precursor for synthesizing transition metal complexes and coordination polymers [1]. The intermolecular hydrogen-bonding and π–π stacking motifs observed in its crystal lattice provide a predictable basis for designing supramolecular architectures. The higher melting point and thermal stability of this compound, compared to 5-chlorosalicylaldehyde, can also be advantageous in synthetic procedures requiring elevated temperatures or in the resulting complexes' stability [2].

Reference Standard for Analytical Method Development

Due to its unambiguous crystal structure and well-characterized spectroscopic properties, 5-Chloro-4-methoxysalicylaldehyde is suitable for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for quantifying salicylaldehyde derivatives in complex mixtures or biological matrices [1]. Its distinct retention time and mass spectrometric signature, defined by its unique substitution pattern, facilitate its use as an internal standard or calibration reference, supported by the definitive structural identity confirmed by X-ray diffraction [1].

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